1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 942816-01-5
VCID: VC11793768
InChI: InChI=1S/C23H25N3O4S/c1-30-20-9-7-17(8-10-20)11-13-24-23(27)21-15-22(18-5-3-2-4-6-18)26(25-21)19-12-14-31(28,29)16-19/h2-10,15,19H,11-14,16H2,1H3,(H,24,27)
SMILES: COC1=CC=C(C=C1)CCNC(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4
Molecular Formula: C23H25N3O4S
Molecular Weight: 439.5 g/mol

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide

CAS No.: 942816-01-5

Cat. No.: VC11793768

Molecular Formula: C23H25N3O4S

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide - 942816-01-5

Specification

CAS No. 942816-01-5
Molecular Formula C23H25N3O4S
Molecular Weight 439.5 g/mol
IUPAC Name 1-(1,1-dioxothiolan-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-phenylpyrazole-3-carboxamide
Standard InChI InChI=1S/C23H25N3O4S/c1-30-20-9-7-17(8-10-20)11-13-24-23(27)21-15-22(18-5-3-2-4-6-18)26(25-21)19-12-14-31(28,29)16-19/h2-10,15,19H,11-14,16H2,1H3,(H,24,27)
Standard InChI Key OVOXTPHEEWZGMX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCNC(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4
Canonical SMILES COC1=CC=C(C=C1)CCNC(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4

Introduction

Potential Applications

Based on the structural features, this compound may have applications in:

  • Drug Discovery: Pyrazole derivatives are known for anti-inflammatory, anticancer, and antimicrobial properties.

  • Enzyme Inhibition: The structure suggests potential as an inhibitor for enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), commonly targeted in inflammation and cancer research.

Synthesis Pathway

While the exact synthesis of this compound is unavailable, related pyrazole derivatives are typically synthesized using:

  • Cyclization Reactions: Formation of the pyrazole ring from hydrazine derivatives and diketones.

  • Amidation: Coupling of carboxylic acid derivatives with amines to form the carboxamide group.

  • Thiolane Functionalization: Incorporation of the dioxothiolane ring through sulfur-based reagents under oxidative conditions.

Analytical Characterization

To confirm the structure, standard analytical techniques would be employed:

  • NMR Spectroscopy: For proton (1H^1H) and carbon (13C^13C) environments.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups like amides and dioxothiolane.

Related Compounds and Studies

Several studies on similar compounds highlight their biological significance:

Compound NameApplicationReference Year
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-pyrazole derivativeAnti-inflammatory (LOX inhibitor)2021
2-((4-Amino-triazolyl)thio)-pyrazole derivativeAnticancer activity2023
(4-Phenyl-piperidinyl)-pyrazole derivativeTherapeutic use2010

Limitations and Future Research

While this compound's structure suggests promising applications, further studies are needed to:

  • Evaluate its pharmacokinetics and pharmacodynamics.

  • Assess toxicity profiles through in vitro and in vivo studies.

  • Explore its interaction with biological targets via molecular docking or crystallography.

This article provides a foundation for understanding the compound's potential but requires experimental validation for specific claims.

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